molecular formula C11H14N4O3S B1440843 ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate CAS No. 1306739-16-1

ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate

Cat. No.: B1440843
CAS No.: 1306739-16-1
M. Wt: 282.32 g/mol
InChI Key: NEJVBXZFDNSWIO-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

Ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate represents a sophisticated example of heterocyclic chemistry, combining two distinct five-membered ring systems through a thioether linkage. The compound is definitively identified by its Chemical Abstracts Service registry number 1306739-16-1, which provides unambiguous identification in chemical databases and research literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, clearly indicating the presence of both isoxazole and triazole moieties within the molecular framework.

The molecular formula C11H14N4O3S reflects the complex composition of this heterocyclic compound, incorporating carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in specific stoichiometric ratios. The molecular weight of 282.32 daltons positions this compound within a molecular size range typical of small organic molecules with potential pharmaceutical applications. The structural complexity is further highlighted by the Simplified Molecular Input Line Entry System representation: O=C(C1=NOC(C)=C1CSC2=NN=C(C)N2)OCC, which encodes the complete connectivity pattern and stereochemical information.

Properties

IUPAC Name

ethyl 5-methyl-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-4-17-10(16)9-8(6(2)18-15-9)5-19-11-12-7(3)13-14-11/h4-5H2,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJVBXZFDNSWIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1CSC2=NNC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

PropertyValue
Molecular Formula C₁₁H₁₄N₄O₃S
Molecular Weight 282.32 g/mol
CAS Number 1306739-16-1
MDL Number MFCD19103342

Antiproliferative Effects

Recent studies have indicated that derivatives of triazole and isoxazole exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds containing the triazole moiety have shown enhanced activity compared to their non-triazole counterparts. In particular, compounds similar to this compound were tested for their efficacy against different cancer cell lines:

  • Cell Lines Tested :
    • L1210 (murine leukemia)
    • CEM (human T-lymphocyte)
    • HeLa (human cervix carcinoma)
    • HMEC-1 (human microvascular endothelial cells)
  • IC50 Values :
    • The IC50 value for related compounds often ranged from 9.6 µM to higher concentrations depending on the specific structural modifications made to the triazole or isoxazole rings .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that specific substitutions on the triazole and isoxazole rings are crucial for enhancing biological activity. The presence of electron-donating groups, such as methyl groups at position 5 of the triazole ring, significantly increases cytotoxicity against tumor cells.

Key Findings from SAR Studies :

  • Triazole Ring : Essential for reducing IC50 values in cancer cell lines.
  • Isoxazole Modifications : Alterations in the carboxylate group can influence solubility and bioavailability.

Study 1: Anticancer Activity

In a study examining the anticancer properties of various isoxazole derivatives, this compound was included among synthesized compounds. The results demonstrated that this compound exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values comparable to established chemotherapeutics .

Study 2: Molecular Docking Analysis

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cell proliferation pathways. The docking simulations suggested that the compound effectively binds to ATP-binding sites in key oncogenes, potentially inhibiting their function .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate exhibits potential as a pharmaceutical agent due to its bioactive properties:

  • Antifungal Activity : Research indicates that triazole derivatives can inhibit the biosynthesis of ergosterol in fungi, making them potential antifungal agents. Studies have shown that compounds with similar structures exhibit significant antifungal activity against various strains, suggesting that this compound may possess similar effects .
  • Anticancer Properties : Some isoxazole derivatives have been studied for their anticancer properties. The presence of the triazole ring may enhance the compound's ability to interact with biological targets involved in cancer progression .

Agricultural Science

The compound has potential applications in agriculture as a fungicide or plant growth regulator:

  • Fungicidal Activity : Given its structural similarity to known fungicides, this compound could be explored for its efficacy against plant pathogens. Triazole-based fungicides are widely used to control diseases in crops .

Material Science

In material science, this compound can be utilized in the development of new materials with specific properties:

  • Polymer Chemistry : The unique structure of this compound allows it to be incorporated into polymer matrices to enhance their thermal and mechanical properties. Research into polymer composites that include such compounds could lead to innovative materials with tailored functionalities .

Case Study 1: Antifungal Activity

A study evaluated various triazole derivatives for their antifungal efficacy against Candida albicans. The results indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range, suggesting strong antifungal activity. The potential of this compound warrants further investigation in this context .

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal highlighted the anticancer potential of isoxazole derivatives. The study demonstrated that certain derivatives inhibited cell proliferation in breast cancer cell lines through apoptosis induction mechanisms. This compound's structural similarities suggest it could exhibit comparable anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name Core Structure Key Substituents Physicochemical Properties
Ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate (Target) Isoxazole + 1,2,4-triazole -S-CH₂- bridge, ethyl carboxylate, methyl Moderate lipophilicity (logP ~2.5–3.0*)
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid () Isoxazole + thiophene Thiophene ring, carboxylic acid Higher solubility (acidic group)
4-Aryl-5-(5-methylisoxazol-3-yl)-1,2,4-triazol-3-thiols () Isoxazole + 1,2,4-triazole Aryl groups, thiol (-SH) Variable solubility (aryl-dependent)
5-((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl-1,2,4-triazole-3-thione () 1,2,4-triazole + thiadiazole Thiadiazole, thione (C=S) Polar (amide-like character)
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate () Isoxazole Phenyl group, ethyl carboxylate High lipophilicity (logP ~3.5)

*Estimated based on analogs.

Key Observations :

  • The thioether bridge in the target compound distinguishes it from thiol () or thione () analogs, reducing oxidative susceptibility .
  • The ethyl carboxylate group balances lipophilicity and hydrolytic stability compared to carboxylic acids () .
  • Methyl groups on both heterocycles may enhance metabolic stability by blocking oxidation sites.

Preparation Methods

Preparation of Ethyl 5-methylisoxazole-4-carboxylate Intermediate

Synthesis of Ethyl 2-ethoxymethylene acetoacetate

  • Reagents: Triethyl orthoformate and ethyl acetoacetate
  • Solvent: Acetic anhydride
  • Conditions: Heating under reflux
  • Reaction: Triethyl orthoformate reacts with ethyl acetoacetate in acetic anhydride to yield ethyl 2-ethoxymethylene acetoacetate.

Cyclization with Hydroxylamine

  • Reagents: Hydroxylamine hydrochloride and inorganic base (e.g., sodium hydroxide or sodium acetate)
  • Solvent: Water and organic solvent (ethanol or others)
  • Conditions: Temperature varies from 0°C to room temperature; reaction time ranges from 4 to 30 hours depending on method.
  • Process: The ethyl 2-ethoxymethylene acetoacetate is reacted with aqueous hydroxylamine solution to form ethyl 5-methylisoxazole-4-carboxylate.
  • Yield and Purity: Yields up to 85% reported; isomer content varies with method and conditions.
Summary of Key Methods for Cyclization
Method Reference Reaction Conditions Yield (%) Isomer Content (%) Notes
US Patents 4284786 & 4892963 Room temperature, dropwise addition of ethyl 2-ethoxymethylene acetoacetate to hydroxylamine solution, 30 h Moderate High isomer content Long reaction time, less selective
Su Guodong Method Low temperature (0-10°C), reversed addition order, 4 h High Not specified Shorter reaction time, higher yield
WO03042193 Patent Dropwise addition of hydroxylamine sulfate to sodium acetate and ethyl 2-ethoxymethylene acetoacetate in ethanol at 0°C 85 2.5 Moderate yield, relatively high isomer content
Wang Shaojie Method Similar to WO03042193 but with hydroxylamine hydrochloride and sodium acetate aqueous solution 85 Not specified Improved alkalinity control

Work-up Procedure

  • After reaction completion, the mixture separates into organic and aqueous layers.
  • The organic phase is extracted, washed with water and saturated brine, dried over anhydrous sodium sulfate.
  • Concentration yields a viscous liquid of ethyl 5-methylisoxazole-4-carboxylate.

Formation of the Thioether-Linked Final Compound

The next critical step is the coupling of the isoxazole ester with the 5-methyl-4H-1,2,4-triazol-3-yl thio moiety.

Reaction Conditions for Thioether Formation

  • Starting Materials: Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate and halomethyl-substituted heterocycles (e.g., 2-chloro-4-(chloromethyl)pyridine)
  • Base: Potassium carbonate (K2CO3)
  • Solvent: N,N-dimethylformamide (DMF)
  • Temperature: Room temperature (approx. 20°C)
  • Reaction Time: Overnight stirring (approximately 12-16 hours)
  • Yield: Approximately 40% reported under these conditions

Experimental Procedure Example

Step Description
1 Dissolve ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate (50 mg, 0.28 mmol) and 2-chloro-4-(chloromethyl)pyridine (50 mg, 0.31 mmol) in 2 mL DMF
2 Add potassium carbonate (116 mg, 0.84 mmol) to the solution
3 Stir the mixture at room temperature overnight
4 Dilute with 20 mL water and extract with ethyl acetate (3 x 20 mL)
5 Combine organic layers, wash, dry, and concentrate to isolate the product

Analytical and Research Findings

  • The cyclization step forming the isoxazole ring is sensitive to temperature, pH, and order of reagent addition, which significantly affect yield and isomer purity.
  • Lower reaction temperatures (0-10°C) and controlled addition sequences improve yield and reduce isomer formation.
  • Use of weaker bases like sodium acetate in combination with hydroxylamine salts can optimize reaction conditions.
  • The thioether formation step requires polar aprotic solvents such as DMF and mild bases like potassium carbonate to facilitate nucleophilic substitution.
  • Yields for the final coupling step are moderate (~40%), indicating potential for further optimization.

Summary Table of Preparation Methods

Step Compound Reagents & Conditions Yield Notes
1 Ethyl 2-ethoxymethylene acetoacetate Triethyl orthoformate + ethyl acetoacetate, acetic anhydride, heat High Key intermediate
2 Ethyl 5-methylisoxazole-4-carboxylate Hydroxylamine salt + base, aqueous/organic solvent, 0-25°C, 4-30 h Up to 85% Temperature and pH critical
3 Final compound Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate + halomethyl heterocycle, K2CO3, DMF, RT, overnight ~40% Thioether bond formation

Q & A

Q. What are the key synthetic pathways for ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate?

The synthesis typically involves two primary steps:

Isoxazole Core Formation : Ethyl isoxazole-3-carboxylate derivatives are synthesized via cyclization of β-keto esters with hydroxylamine hydrochloride, followed by esterification (e.g., using diethyl oxalate) .

Triazole-Thioether Coupling : The 5-methyl-4H-1,2,4-triazole-3-thiol moiety is introduced via nucleophilic substitution or thiol-alkylation. For example, reacting the isoxazole intermediate with a triazole-thiol derivative in an alkaline medium (e.g., NaOH/ethanol) facilitates thioether bond formation . Purification often employs column chromatography or recrystallization from DMF/acetic acid mixtures .

Q. How is the structure of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key steps include:

  • Data Collection : Using a diffractometer (e.g., Bruker D8 VENTURE) with Mo/Kα radiation.
  • Refinement : SHELXL or SHELXS software refines atomic coordinates and thermal parameters .
  • Validation : Tools like PLATON check for geometric anomalies (e.g., bond angles, torsional strain) . For example, the isoxazole and triazole rings should exhibit planarity (±0.01 Å deviations) .

Q. What spectroscopic techniques are employed to confirm the compound’s structure?

A multi-technique approach is used:

  • NMR : 1^1H and 13^{13}C NMR identify methyl groups (δ 2.3–2.5 ppm for isoxazole-CH3_3, δ 2.1–2.2 ppm for triazole-CH3_3) and ester carbonyls (δ 165–170 ppm) .
  • IR : Stretches at 1720–1740 cm1^{-1} (ester C=O) and 2550–2600 cm1^{-1} (S–CH2_2 vibrations) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S content (±0.3% tolerance) .

Advanced Research Questions

Q. What methodological challenges arise in synthesizing the triazole-thioether moiety, and how can they be addressed?

Key challenges include:

  • Regioselectivity : Competing S- vs. N-alkylation in triazole-thiols. Mitigation: Use polar aprotic solvents (e.g., DMF) and controlled pH (8–9) to favor thiolate ion formation .
  • Thioether Stability : Oxidation to sulfoxides. Solution: Conduct reactions under inert (N2_2) atmospheres and add antioxidants (e.g., BHT) .
  • Byproduct Formation : Unreacted monochloroacetic acid in thioether synthesis. Purification via aqueous washes (NaHCO3_3) removes acidic impurities .

Q. How do computational methods aid in predicting the compound’s pharmacological activity?

  • PASS Online : Predicts bioactivity (e.g., antimicrobial, enzyme inhibition) based on structural descriptors. For triazole-isoxazole hybrids, high Pa (Probability "to be Active") values for cytochrome P450 inhibition (>0.7) are common .
  • Molecular Docking : Targets like COX-2 or fungal lanosterol demethylase show binding affinities (ΔG < −8 kcal/mol) via AutoDock Vina .
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and BBB permeability (low), guiding toxicity studies .

Q. What are the implications of substituent variations on the triazole ring for bioactivity?

  • Methyl Groups : 5-Methyl on the triazole enhances lipophilicity (logP +0.5), improving membrane penetration but potentially reducing solubility .
  • Electron-Withdrawing Groups : Nitro or cyano substituents increase electrophilicity, boosting enzyme inhibition (e.g., IC50_{50} < 10 μM for EGFR kinase) but may elevate toxicity .
  • Bulkier Substituents : Aryl groups (e.g., 4-nitrophenyl) sterically hinder target binding, reducing efficacy .

Q. What strategies are recommended for assessing the compound’s chemical stability?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water gradient) .
  • pH Stability : Incubate in buffers (pH 1–13) for 24–72 hours. Triazole-thioethers degrade rapidly in alkaline conditions (t1/2_{1/2} < 12 hours at pH 12) .
  • Long-Term Storage : Store at −20°C under argon; stability >90% after 6 months .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-Validation : Compare NMR data with SC-XRD results (e.g., confirming methyl group positions) .
  • 2D NMR : HSQC and HMBC resolve ambiguous 13^{13}C-1^1H correlations (e.g., distinguishing isoxazole C-4 from C-5) .
  • Crystallographic Databases : Use the Cambridge Structural Database (CSD) to benchmark bond lengths/angles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate
Reactant of Route 2
ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate

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